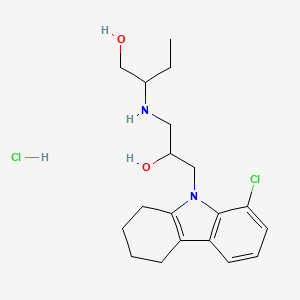![molecular formula C20H15N3O5S B2544744 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 900004-68-4](/img/structure/B2544744.png)
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. It has been studied for its enzyme inhibitory effects against Alzheimer’s disease . The compound has shown significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, as well as the ability to prevent the formation of beta amyloid plaques accumulated in the brains of patients suffering from Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” is characterized by the presence of a benzothiazole ring. This structure is considered responsible for the compound’s biological activity .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against AChE and MAO-B enzymes . It has also been revealed that the compound may have the potential to inhibit these enzymes, as well as the ability to prevent the formation of beta amyloid plaques .Scientific Research Applications
Synthesis of Heterocyclic Compounds:
- Novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized using related compounds. These have applications as anti-inflammatory and analgesic agents, indicating potential for therapeutic use (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiviral Properties:
- Thiazolides, which include derivatives of compounds similar to N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide, demonstrate a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses infecting animals and humans (Hemphill, Müller, & Müller, 2012).
Antiproliferative and Antioxidant Potential:
- The synthesis of benzimidazole/benzothiazole-2-carboxamides, related to the compound , has shown significant antiproliferative activity in vitro on human cancer cells and notable antioxidative activity (Cindrić et al., 2019).
Chemical Synthesis and Drug Discovery:
- The compound and its derivatives have been used in microwave-assisted synthetic approaches, aiding in the development of diverse chemical libraries potentially useful in various drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).
Development of Potential Prokinetic Agents:
- Research has also focused on synthesizing related benzimidazole derivatives for their potential use as prokinetic agents, which are drugs that enhance gastrointestinal motility (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).
Mechanism of Action
The mechanism of action of “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” involves inhibition of AChE and MAO-B enzymes . The compound interacts strongly with the active site of both enzymes, particularly with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site .
Future Directions
The compound’s significant activity against AChE and MAO-B enzymes, as well as its ability to prevent the formation of beta amyloid plaques, suggests it may have potential in the treatment of Alzheimer’s disease . Future research could focus on further investigating this potential and optimizing the compound for this purpose .
properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-27-14-7-9-17-15(11-14)21-20(29-17)22(12-13-5-3-2-4-6-13)19(24)16-8-10-18(28-16)23(25)26/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPTUYCCXPJFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2544662.png)
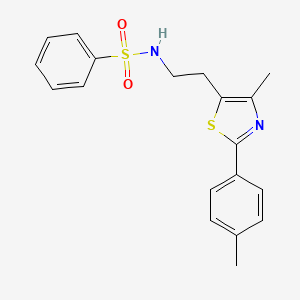
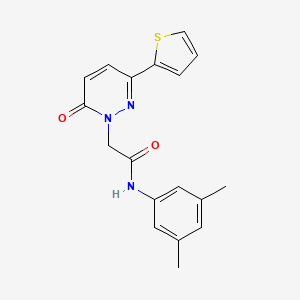
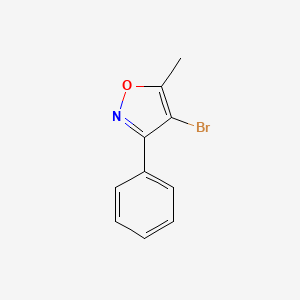
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2544668.png)

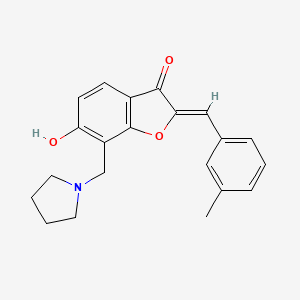
![6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2544672.png)
![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)
![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)

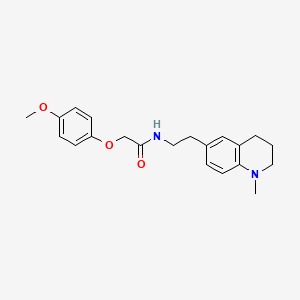
![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)
